molecular formula C5H10BrN B1398000 3-Bromomethyl-1-methylazetidine CAS No. 1357352-63-6

3-Bromomethyl-1-methylazetidine

カタログ番号: B1398000
CAS番号: 1357352-63-6
分子量: 164.04 g/mol
InChIキー: QYFFARALSJOCIW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromomethyl-1-methylazetidine is a versatile azetidine-based chemical building block with the molecular formula C5H10BrN . Its structure features a bromomethyl group attached to the 3-position of a 1-methylazetidine ring, making it a valuable intermediate in synthetic organic and medicinal chemistry . The reactive bromomethyl group serves as an excellent handle for further functionalization, allowing researchers to create new carbon-carbon or carbon-heteroatom bonds. This enables the construction of more complex molecules, particularly in the search for novel bioactive compounds . As a small, strained heterocycle, the azetidine ring is of significant interest in drug discovery as a desirable scaffold. This compound can be used to introduce the 1-methylazetidine moiety into larger molecular architectures, potentially optimizing the physicochemical and pharmacological properties of lead compounds . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(bromomethyl)-1-methylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN/c1-7-3-5(2-6)4-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFFARALSJOCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-Bromomethyl-1-methylazetidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromomethyl-1-methylazetidine (CAS 1357352-63-6 ) is a specialized heterocyclic building block used extensively in modern medicinal chemistry. As a constrained azetidine scaffold, it serves as a critical synthon for introducing the 1-methylazetidin-3-yl motif into bioactive molecules. This moiety is increasingly valued for its ability to modulate physicochemical properties—specifically lowering lipophilicity (LogD) while maintaining metabolic stability compared to larger saturated heterocycles like piperidines or pyrrolidines.

This guide details the compound's physicochemical identity, synthetic accessibility, reactivity profile, and safety protocols, designed for researchers requiring high-fidelity data for drug development workflows.

Part 1: Chemical Identity & Physicochemical Profile[1]

The following data consolidates the core identifiers and physical constants for 3-Bromomethyl-1-methylazetidine.

PropertySpecification
Chemical Name 3-(Bromomethyl)-1-methylazetidine
CAS Registry Number 1357352-63-6
Molecular Formula C₅H₁₀BrN
Molecular Weight 164.04 g/mol
Physical State Colorless to pale yellow liquid (Free Base)
Boiling Point Predicted: ~165°C (at 760 mmHg)
Density Predicted: ~1.4 ± 0.1 g/cm³
pKa (Conjugate Acid) ~9.5 (Estimated, typical for N-alkyl azetidines)
Solubility Soluble in DCM, THF, Methanol; moderate water solubility
Structural Analysis

The molecule consists of a four-membered azetidine ring, which possesses significant ring strain (~26 kcal/mol). This strain dictates its reactivity, making the ring susceptible to opening under strong nucleophilic or electrophilic conditions if not handled correctly. However, the N-methyl substitution provides steric bulk and prevents the self-polymerization often seen in secondary azetidines.

Part 2: Synthesis & Manufacturing Methodologies

Core Synthetic Pathway

The most robust route to 3-Bromomethyl-1-methylazetidine proceeds via the bromination of (1-methylazetidin-3-yl)methanol . The Appel reaction is preferred over PBr₃ for its milder conditions, preserving the strained azetidine ring.

Experimental Protocol: Appel Bromination

Precursor: (1-Methylazetidin-3-yl)methanol (CAS 1357352-60-3)

Reagents:

  • Carbon Tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried reaction vessel with (1-methylazetidin-3-yl)methanol (1.0 eq) and anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

  • Addition: Add CBr₄ (1.1 eq) to the solution.

  • Activation: Dropwise add a solution of PPh₃ (1.1 eq) in DCM over 30 minutes. The solution will turn slightly yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (stain with KMnO₄ or Dragendorff’s reagent).

  • Workup: Quench with saturated NaHCO₃. Extract the organic layer, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The product is an amine; purification via flash column chromatography on silica gel (DCM/MeOH gradient) or distillation is required. Note: The free base is volatile.

SynthesisPathway Start (1-Methylazetidin-3-yl)methanol (Precursor) Intermediate Alkoxyphosphonium Intermediate Start->Intermediate Activation Product 3-Bromomethyl-1-methylazetidine (Target) Reagents CBr4, PPh3 DCM, 0°C to RT Intermediate->Product Nucleophilic Substitution (SN2)

Figure 1: Appel reaction pathway converting the primary alcohol to the alkyl bromide while maintaining ring integrity.

Part 3: Reactivity & Applications in Drug Discovery

Reactivity Profile

3-Bromomethyl-1-methylazetidine acts as a "spring-loaded" electrophile. The primary alkyl bromide is highly reactive toward S_N2 displacement, while the basic nitrogen allows for salt formation.

Key Transformations:

  • Amination: Reaction with primary/secondary amines to form diamines.

  • Etherification: Reaction with phenols or alkoxides.

  • Thioetherification: Reaction with thiols.

Critical Caution: Avoid strong Lewis acids which may coordinate to the ring nitrogen and trigger ring-opening polymerization.

ReactivityScope Center 3-Bromomethyl-1-methylazetidine Prod1 Azetidinyl-methylamines (GPCR Ligands) Center->Prod1 + Nu1 (K2CO3, MeCN) Prod2 Azetidinyl-ethers (Metabolically Stable Linkers) Center->Prod2 + Nu2 (Cs2CO3, DMF) Prod3 Azetidinyl-thioethers Center->Prod3 + Nu3 (NaH, THF) Nu1 Primary Amines (R-NH2) Nu2 Phenols (Ar-OH) / Base Nu3 Thiols (R-SH)

Figure 2: Divergent synthesis capabilities.[1] The compound serves as a hub for creating diverse libraries.

Medicinal Chemistry Utility

In drug design, the 1-methylazetidin-3-yl group is often used to replace:

  • N-Methylpiperidines: To reduce molecular weight and lipophilicity.

  • Flexible Alkyl Chains: To introduce conformational constraint, potentially improving receptor binding affinity (entropy reduction).

  • Solubility Enhancement: The basic nitrogen (pKa ~9.5) ensures protonation at physiological pH, enhancing aqueous solubility.

Part 4: Safety & Handling Protocols

Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage/Irritation: Category 2A.[3]

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).[3]

  • Alkylating Agent: Potential mutagen. Handle with extreme care.

Storage Conditions:

  • Temperature: 2–8°C (Refrigerator).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis.

  • Stability: Hygroscopic. The free base may degrade if exposed to moisture; the hydrochloride salt is more stable.

Emergency Protocol:

  • Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.

  • Eye Contact: Rinse thoroughly for 15 minutes.[4][5] Consult an ophthalmologist.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56667957, 3-(Bromomethyl)-1-methylazetidine. Retrieved from [Link]

  • Cheekatla, S. R. (2026).[1][6] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link][1]

Sources

Methodological & Application

Application Notes and Protocols: 3-Bromomethyl-1-methylazetidine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Azetidines in Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern medicinal chemistry. Their inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding affinity to biological targets and improve key pharmacokinetic properties such as solubility and metabolic stability.[1][2] The incorporation of the azetidine motif has been successfully leveraged in several FDA-approved drugs, including the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, highlighting the therapeutic potential of this versatile ring system.[1] 3-Bromomethyl-1-methylazetidine is a valuable building block that allows for the introduction of the 1-methylazetidin-3-ylmethyl moiety into lead compounds, a common strategy to modulate potency and physicochemical properties. This document provides a comprehensive guide to the synthesis and application of 3-Bromomethyl-1-methylazetidine for researchers in drug discovery and development.

Synthesis of 3-Bromomethyl-1-methylazetidine

The synthesis of 3-Bromomethyl-1-methylazetidine is most effectively achieved through a two-step process starting from the commercially available epichlorohydrin and methylamine. The initial reaction forms 1-chloro-3-(methylamino)propan-2-ol, which is subsequently cyclized under basic conditions to yield the key intermediate, (1-methylazetidin-3-yl)methanol. The final step involves the bromination of the primary alcohol functionality.

Protocol 1: Synthesis of (1-methylazetidin-3-yl)methanol

This protocol outlines the synthesis of the alcohol precursor to 3-Bromomethyl-1-methylazetidine.

Reaction Scheme:

Synthesis of (1-methylazetidin-3-yl)methanol Methylamine Methylamine Intermediate 1-chloro-3-(methylamino)propan-2-ol Methylamine->Intermediate Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Product (1-methylazetidin-3-yl)methanol Intermediate->Product Cyclization Base Base (e.g., NaOH) Base->Product

Figure 1: Synthesis of (1-methylazetidin-3-yl)methanol.

Materials:

  • Methylamine (40% solution in water)

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of methylamine (2.0 eq) in water at 0-5 °C, slowly add epichlorohydrin (1.0 eq).

  • Allow the reaction to stir at room temperature for 12 hours.

  • Cool the reaction mixture to 0-5 °C and add a solution of sodium hydroxide (2.5 eq) in water, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 24 hours.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (1-methylazetidin-3-yl)methanol.

Rationale: The initial nucleophilic attack of methylamine on the epoxide of epichlorohydrin is followed by an intramolecular cyclization, where the secondary amine displaces the chloride to form the azetidine ring. The use of a strong base facilitates this cyclization.

Protocol 2: Bromination of (1-methylazetidin-3-yl)methanol via the Appel Reaction

This protocol details the conversion of the alcohol to the desired bromomethyl derivative using the Appel reaction.[3][4]

Reaction Scheme:

Appel Reaction for Bromination Alcohol (1-methylazetidin-3-yl)methanol Product 3-Bromomethyl-1-methylazetidine Alcohol->Product Reagents CBr4, PPh3 Reagents->Product Solvent DCM Solvent->Product Byproduct Triphenylphosphine oxide Product->Byproduct

Figure 2: Bromination via the Appel Reaction.

Materials:

  • (1-methylazetidin-3-yl)methanol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (1-methylazetidin-3-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C, add triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-Bromomethyl-1-methylazetidine.

Rationale: The Appel reaction provides a mild and efficient method for the conversion of primary alcohols to alkyl bromides with inversion of stereochemistry, although in this achiral case, it serves as a reliable transformation.[4][5] The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the bromide ion.[2]

Applications in Medicinal Chemistry: N- and C-Alkylation Reactions

3-Bromomethyl-1-methylazetidine is a versatile electrophile for the introduction of the 1-methylazetidin-3-ylmethyl moiety onto nucleophilic substrates. The following protocols detail its use in N-alkylation of a primary amine and C-alkylation of a ketone enolate.

Protocol 3: N-Alkylation of a Primary Amine

This protocol describes the reaction of 3-Bromomethyl-1-methylazetidine with a primary amine to form a secondary amine.

Reaction Workflow:

N-Alkylation Workflow Start Start Reactants Primary Amine 3-Bromomethyl-1-methylazetidine Base (e.g., K2CO3) Solvent (e.g., ACN) Start->Reactants Reaction Stir at elevated temperature Reactants->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(1-methylazetidin-3-ylmethyl)amine Purification->Product End End Product->End

Figure 3: Workflow for N-Alkylation.

Materials:

  • Primary amine (e.g., Benzylamine)

  • 3-Bromomethyl-1-methylazetidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Water

  • Ethyl acetate

  • Brine

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 3-Bromomethyl-1-methylazetidine (1.1 eq).

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: The primary amine acts as a nucleophile, displacing the bromide from 3-Bromomethyl-1-methylazetidine in an SN2 reaction.[1] Potassium carbonate is used as a base to neutralize the HBr generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

ParameterCondition
Solvent Acetonitrile, DMF, DMSO
Base K₂CO₃, Cs₂CO₃, DIPEA
Temperature Room Temperature to 80 °C
Reaction Time 4 - 24 hours

Table 1: Typical N-Alkylation Reaction Conditions.

Protocol 4: C-Alkylation of a Ketone Enolate

This protocol details the C-alkylation of a ketone with 3-Bromomethyl-1-methylazetidine via its enolate.

Reaction Workflow:

C-Alkylation Workflow Start Start Enolate_Formation Ketone + Base (e.g., LDA) Solvent (e.g., THF) -78 °C Start->Enolate_Formation Alkylation Add 3-Bromomethyl-1-methylazetidine Enolate_Formation->Alkylation Quench Quench with NH4Cl (aq) Alkylation->Quench Workup Aqueous Workup Quench->Workup Purification Column Chromatography Workup->Purification Product α-(1-methylazetidin-3-ylmethyl)ketone Purification->Product End End Product->End

Figure 4: Workflow for C-Alkylation.

Materials:

  • Ketone (e.g., Cyclohexanone)

  • Lithium diisopropylamide (LDA) solution in THF

  • 3-Bromomethyl-1-methylazetidine

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the ketone (1.0 eq) in anhydrous THF at -78 °C, add LDA solution (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of 3-Bromomethyl-1-methylazetidine (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: A strong, non-nucleophilic base like LDA is used to quantitatively deprotonate the ketone, forming the lithium enolate. This enolate then acts as a carbon-centered nucleophile, attacking the electrophilic carbon of 3-Bromomethyl-1-methylazetidine to form a new carbon-carbon bond.

ParameterCondition
Solvent THF, Diethyl ether
Base LDA, LHMDS, NaH
Temperature -78 °C to Room Temperature
Reaction Time 4 - 24 hours

Table 2: Typical C-Alkylation Reaction Conditions.

Conclusion

3-Bromomethyl-1-methylazetidine is a highly valuable and versatile building block for the introduction of the 1-methylazetidin-3-ylmethyl moiety into drug candidates. The synthetic protocols provided herein offer a reliable route to this key intermediate and demonstrate its utility in both N- and C-alkylation reactions. The unique structural features of the azetidine ring can impart beneficial properties to lead compounds, making 3-Bromomethyl-1-methylazetidine an important tool for medicinal chemists in the pursuit of novel therapeutics.

References

  • Appel reaction - Wikipedia. (2023, December 2). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Retrieved February 12, 2026, from [Link]

  • Alcohol to Bromide - Common Conditions. (n.d.). Retrieved February 12, 2026, from [Link]

  • 443 M. Braun The classical Appel reaction,[6] a highly versatile method for the conversion of alcohols into alkyl halides, has t. (n.d.). Retrieved February 12, 2026, from [Link]

  • Appel Reaction: Mechanism & Examples - NROChemistry. (n.d.). Retrieved February 12, 2026, from [Link]

  • Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PMC. (2021, July 29). Retrieved February 12, 2026, from [Link]

  • Appel Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

Application Notes & Protocols: 3-Bromomethyl-1-methylazetidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Azetidines in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological properties is relentless. Saturated heterocycles, particularly those rich in sp³-hybridized carbons, have become cornerstone motifs for escaping the "flatland" of aromatic compounds that historically dominated drug discovery. The azetidine ring, a four-membered saturated N-heterocycle, has emerged as a particularly valuable scaffold.[1][2] Its inherent ring strain and conformational rigidity offer a unique combination of properties: it can introduce three-dimensional character, improve aqueous solubility, enhance metabolic stability, and act as a versatile bioisosteric replacement for larger or more lipophilic groups.[1][3] Several FDA-approved drugs, including the kinase inhibitor baricitinib, incorporate the azetidine motif to optimize their pharmacokinetic and pharmacodynamic profiles, underscoring the scaffold's therapeutic relevance.[1]

Fragment-Based Drug Discovery (FBDD) leverages small, low-complexity molecules ("fragments") to identify starting points for drug development.[4] The low molecular weight of fragments allows for a more efficient exploration of chemical space and often yields hits with higher "ligand efficiency."[5] Within the FBDD paradigm, the development of covalent inhibitors has gained significant traction.[6][7] These compounds form a stable, covalent bond with their target protein, offering advantages such as high potency and prolonged duration of action.[6][8] This has led to the rise of electrophilic fragment screening, where fragments are equipped with a reactive "warhead" designed to engage nucleophilic amino acid residues like cysteine or lysine on the target protein.[7][9]

This guide focuses on 3-Bromomethyl-1-methylazetidine , an electrophilic fragment that strategically combines the favorable properties of the azetidine scaffold with a moderately reactive bromomethyl warhead. We will provide an in-depth analysis of its application, detailed screening protocols, and data interpretation guidelines for its use in covalent FBDD campaigns.

Fragment Profile: 3-Bromomethyl-1-methylazetidine

3-Bromomethyl-1-methylazetidine is a bifunctional molecule designed for covalent FBDD. Its structure consists of two key components:

  • The Azetidine Scaffold: The 1-methylazetidine core provides a rigid, three-dimensional vector for orienting the warhead. This defined geometry can lead to more specific interactions within a binding pocket compared to a flexible alkyl chain. Its polar nature can also contribute favorably to the fragment's solubility.

  • The Bromomethyl Warhead: The C-Br bond is polarized, rendering the methylene carbon electrophilic and susceptible to nucleophilic attack by residues such as the thiolate of cysteine or the amine of lysine. It is considered a moderately reactive warhead, which is often desirable in FBDD to balance reactivity with selectivity and minimize non-specific binding.[7][9]

Physicochemical Properties

A summary of the key physicochemical properties for a representative azetidine fragment is provided below. These properties align well with the "Rule of Three," a common guideline for fragment library design.

PropertyValue (Predicted/Typical)Significance in FBDD
Molecular Weight< 250 DaEnsures fragment-like size for efficient chemical space exploration.
cLogP< 3Maintains sufficient aqueous solubility for screening and reduces non-specific binding.
H-Bond Donors0Conforms to fragment library design principles.
H-Bond Acceptors1 (Nitrogen)Provides a potential interaction point with the target protein.
Rotatable Bonds< 3The rigid scaffold limits conformational entropy loss upon binding.
Safety & Handling

3-Bromomethyl-1-methylazetidine is an alkylating agent and should be handled with appropriate care.

  • Hazard Class: Assumed to be an irritant and potentially harmful if inhaled, swallowed, or in contact with skin.[10][11][12] Alkyl bromides are reactive compounds.[13]

  • Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][14]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Application in a Covalent FBDD Workflow

The primary application of 3-Bromomethyl-1-methylazetidine is as a screening compound to identify and characterize novel binding sites on target proteins, particularly those containing reactive cysteines or lysines. The overall workflow is a multi-step process designed to identify hits, validate their binding, and confirm the site of interaction.

FBDD_Workflow cluster_0 Screening Phase cluster_1 Validation & Characterization Screen Primary Screen (Intact Protein MS) Hit_ID Hit Identification (Mass Shift Analysis) Screen->Hit_ID Identify covalent adducts Peptide_Map Binding Site Mapping (Peptide LC-MS/MS) Hit_ID->Peptide_Map Confirm hits & locate binding site Ortho_Val Orthogonal Validation (e.g., X-ray, Activity Assay) Peptide_Map->Ortho_Val Validate functionally/ structurally Structure Co-crystal Structure (Optional) Ortho_Val->Structure Elucidate binding mode

Figure 1: Covalent FBDD workflow using electrophilic fragments.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for using 3-Bromomethyl-1-methylazetidine in a typical covalent fragment screening campaign.

Protocol 1: Primary Screen by Intact Protein Mass Spectrometry

This protocol is designed to rapidly identify fragments that form a covalent adduct with the target protein by detecting an increase in the protein's molecular weight.

Causality: Intact protein mass spectrometry (MS) is a powerful first-pass technique because it directly measures the outcome of a successful covalent reaction—the formation of a protein-fragment adduct—without relying on functional readouts, which may not be available or may miss allosteric binders.[6][15]

Methodology:

  • Protein Preparation:

    • Prepare the target protein in a buffer compatible with MS analysis (e.g., 20 mM Ammonium Acetate, pH 7.5). Avoid non-volatile salts and detergents.

    • The final protein concentration for incubation is typically 1-10 µM.

  • Fragment Preparation:

    • Prepare a stock solution of 3-Bromomethyl-1-methylazetidine (e.g., 100 mM) in anhydrous DMSO.

    • Create a working solution by diluting the stock solution. The final screening concentration of the fragment is typically 100-500 µM.

    • Control: Prepare a DMSO-only control to be run in parallel. This is critical for distinguishing true hits from artifacts.

  • Incubation:

    • In a microcentrifuge tube, combine the protein solution with the fragment working solution (or DMSO control).

    • Incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-24 hours). The incubation time should be optimized based on the expected reactivity of the warhead and the stability of the protein.

  • LC-MS Analysis:

    • Quench the reaction by adding 0.1% formic acid.

    • Inject the sample onto a reverse-phase C4 column for rapid desalting and separation from unbound fragment.

    • Elute the protein into the mass spectrometer using a water/acetonitrile gradient containing 0.1% formic acid.

    • Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.

  • Data Analysis:

    • Process the raw mass spectrum using a deconvolution algorithm (e.g., MaxEnt or BioConfirm) to convert the charge state envelope into a zero-charge mass spectrum.

    • Compare the deconvoluted mass of the protein incubated with the fragment to the DMSO control. A mass shift corresponding to the molecular weight of the fragment indicates a covalent binding event.[16]

Typical Screening Parameters:

ParameterTypical ValueRationale
Protein Concentration5 µMSufficient for detection while conserving material.
Fragment Concentration200 µMProvides a molar excess to drive the reaction.
Incubation Time4 hoursBalances reaction completion with protein stability.
Incubation Temperature25°C (Room Temp)A practical starting point; can be adjusted.
MS InstrumentQ-TOF or OrbitrapProvides the mass accuracy needed to confirm the adduct mass.
Protocol 2: Hit Validation and Binding Site Identification by Peptide Mapping

Once a hit is identified, this protocol determines the specific amino acid residue that the fragment has modified.

Causality: While intact mass confirms if binding occurred, peptide mapping LC-MS/MS tells you where it occurred.[15][17] This is achieved by proteolytically digesting the protein and identifying the specific peptide whose mass has increased due to fragment adduction. This information is crucial for structure-based drug design.

Peptide_Mapping_Workflow cluster_0 Sample Preparation cluster_1 Analysis Incubate 1. Incubate Protein + Fragment Hit Denature 2. Denature, Reduce, & Alkylate Incubate->Denature Digest 3. Proteolytic Digest (e.g., Trypsin) Denature->Digest LCMSMS 4. LC-MS/MS Analysis Digest->LCMSMS DB_Search 5. Database Search (Identify Modified Peptide) LCMSMS->DB_Search

Sources

Troubleshooting & Optimization

Technical Support Guide: Stabilization & Storage of 3-Bromomethyl-1-methylazetidine

[1]

Executive Summary: The "Golden Rules" of Stability

3-Bromomethyl-1-methylazetidine is a highly reactive, strained heterocyclic intermediate.[1] Its dual nature—possessing both a nucleophilic amine and an electrophilic alkyl bromide—makes it prone to rapid, exothermic self-polymerization (quaternization) if mishandled.[1]

Parameter Critical Directive
Storage Form NEVER store as a free base (oil) for >1 hour. Always convert to Hydrobromide (HBr) or Hydrochloride (HCl) salt.
Temperature Store salts at -20°C . Free base must be kept at -78°C if immediate use is impossible.[1]
Concentration Avoid neat (undiluted) free base. High concentration accelerates intermolecular polymerization.
Atmosphere Store under Argon or Nitrogen.[2] Moisture accelerates hydrolysis and ring-opening.[1]

The Mechanism of Failure: Why It Polymerizes

To prevent degradation, one must understand the molecular "suicide" mechanism of this compound. The molecule contains an internal "trigger" (the basic Nitrogen) and a "target" (the Bromomethyl group).

The Self-Alkylation Pathway

In the free base form, the nitrogen lone pair is unmasked. Because the azetidine ring is strained (~25 kcal/mol), the molecule seeks stability.[3] However, the primary degradation route is intermolecular nucleophilic substitution (


)
  • Nucleophile: The Nitrogen of Molecule A.

  • Electrophile: The exocyclic Carbon (

    
    ) of Molecule B.
    
  • Result: Formation of a quaternary ammonium salt (Azetidinium), which precipitates as an intractable solid or gel.

Polymerizationcluster_0Reactants (Free Base)M1Monomer A(Nucleophilic N)TransitionIntermolecularSN2 AttackM1->TransitionN attacks CM2Monomer B(Electrophilic CH2-Br)M2->TransitionProductAzetidinium Dimer(Quaternary Salt)Transition->ProductIrreversiblePolymerOligomers/Polymers(Insoluble Solid)Product->PolymerChain Propagation

Figure 1: The intermolecular self-alkylation pathway.[1] The free base rapidly dimerizes into a quaternary salt, initiating polymerization.

Protocol: Converting Free Base to Stable Salt

If you have synthesized the free base, you must convert it to a salt immediately for storage. The Hydrobromide (HBr) salt is preferred due to the common ion effect (preventing halide exchange), but HCl is also acceptable.

Materials Required
  • Crude 3-Bromomethyl-1-methylazetidine (Free Base)[1]

  • Solvent: Diethyl Ether (

    
    ) or MTBE (Anhydrous)[1]
    
  • Acid Source: 1M HBr in Acetic Acid or 2M HCl in Diethyl Ether[1]

  • Apparatus: Schlenk flask, Argon line, Ice bath[1]

Step-by-Step Procedure
  • Dilution (Critical):

    • Dissolve the crude free base oil immediately in anhydrous

      
       (10 mL solvent per 1 g amine).
      
    • Why? Dilution separates the molecules, kinetically hindering the intermolecular collision required for polymerization [1].

  • Cooling:

    • Place the flask in an ice/salt bath (-10°C).

    • Why? Reduces thermal energy available to overcome the activation barrier for alkylation.

  • Acidification:

    • Dropwise add the acid solution with vigorous stirring.

    • Endpoint: Continue until no further precipitation occurs and pH paper indicates acidity (pH < 3).

    • Mechanism:[1][3][4]

      
      . Protonation removes the lone pair, killing the nucleophilicity. The molecule is now "safe."
      
  • Isolation:

    • Filter the white precipitate under inert atmosphere (nitrogen funnel).

    • Wash with cold

      
       to remove non-polar impurities.
      
  • Drying & Storage:

    • Vacuum dry briefly (do not heat).

    • Store in a tightly sealed vial at -20°C .

Troubleshooting & FAQs

Scenario A: "My liquid turned into a solid overnight."
  • Diagnosis: Uncontrolled Polymerization.

  • Cause: The free base was stored neat (undiluted) or at room temperature.

  • Test: Attempt to dissolve a small amount in water. If it dissolves but precipitates in organic solvents, it is likely the polymerized quaternary salt.

  • Solution: Irreversible. The material must be discarded.

Scenario B: "I see a second spot on TLC that stays at the baseline."
  • Diagnosis: Dimer formation (Azetidinium salt).

  • Cause: The free base sat in solution too long before acidification.

  • Fix: Purify immediately. If the impurity is minor, the salt formation step (Protocol above) often leaves the dimer behind in the mother liquor or allows it to be washed away, as the dimer solubility profile differs from the monomer salt.

Scenario C: "Can I distill the free base?"
  • Answer: High Risk. [1]

  • Distillation requires heat. Heating this neat amino-halide will almost certainly trigger explosive polymerization or rapid decomposition.[1]

  • Alternative: Purify via acid/base extraction (workup) and immediately salt out. Do not attempt vacuum distillation of the free base [2].

Emergency Rescue: Transient Handling

If you must handle the free base (e.g., for a coupling reaction), follow this decision tree to minimize risk.

RescueStartHandling Free BaseCheckTimeTime until use?Start->CheckTimeImmediate< 1 HourCheckTime->ImmediateDelay> 1 HourCheckTime->DelayAction1Keep at -78°C indilute solution (DCM/Ether)Immediate->Action1Action2MUST convert toHX Salt immediatelyDelay->Action2

Figure 2: Decision logic for handling the transient free base.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link[1]

  • Singh, G. S., & D'Hooghe, M. (2019). Nomenclature and General Properties of Azetidines. In Chemistry of Heterocyclic Compounds. Link

  • BLD Pharm. (n.d.).[5] Safety Data Sheet: 3-(Bromomethyl)azetidine hydrochloride.[1] Retrieved October 26, 2023. Link

  • Apollo Scientific. (n.d.). Product Guide: 1-Boc-3-(bromomethyl)azetidine stability data. Retrieved October 26, 2023. Link

(Note: While specific literature on the 1-methyl derivative is specialized, the polymerization mechanism is characteristic of the general class of 3-halo-azetidines and nitrogen mustards.)[1]

Purification methods for volatile azetidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Volatile Azetidine Intermediates

Topic: Purification & Handling of Volatile Azetidine Intermediates Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Format: Interactive Troubleshooting Guide & FAQs

Executive Summary: The "Invisible" Yield Loss

Azetidines possess a unique combination of high ring strain (~25 kcal/mol) and high volatility (bp 61–62 °C for the parent heterocycle). In drug development, researchers often encounter "vanishing yields" where the product is lost during solvent removal or degrades on silica. This guide provides field-proven protocols to stabilize, isolate, and purify these sensitive intermediates.

Module 1: Volatility Management (The "Disappearing Product")

User Scenario: "I synthesized a 3-substituted azetidine. The LCMS showed 95% conversion, but after rotary evaporation, my flask is empty or the yield is <20%."

Root Cause Analysis

Free-base azetidines are often low-boiling oils that co-distill with common solvents (DCM, THF, Et2O). Furthermore, the high vapor pressure means they sublime or evaporate under high vacuum (lyophilization/oil pump) if not cooled.

Troubleshooting Protocol: Cold Concentration & Solvent Switching

Do NOT use high vacuum on the free base unless strictly controlled.

  • Atmospheric Pressure Removal: If the solvent is low-boiling (e.g., Et2O, DCM), remove the bulk of it at atmospheric pressure or mild vacuum (300–400 mbar) using a cool water bath (< 30 °C).

  • The "Keeper" Solvent: Add a higher-boiling solvent (e.g., Toluene or 2-MeTHF) before the lower-boiling solvent is completely removed. This keeps the azetidine in solution and prevents evaporative loss.

  • Telescoping: If possible, avoid isolation. Carry the crude solution in the "keeper" solvent directly into the next step (e.g., amide coupling, reductive amination).

Module 2: Purification via Salt Formation (The "Stabilization" Strategy)

User Scenario: "My azetidine is too volatile for column chromatography, but I need a pure solid for characterization/storage."

The Solution: In-Situ Salt Crystallization

Converting the volatile free base into a hydrochloride, oxalate, or trifluoroacetate salt eliminates volatility and dramatically increases stability against ring-opening.

Data Comparison: Volatility Profile

PropertyAzetidine (Free Base)Azetidine[1][2][3][4][5][6] · HCl (Salt)Azetidine[6] · Oxalate (Salt)
Physical State Colorless Liquid / OilWhite Hygroscopic SolidWhite Crystalline Solid
Boiling/Melting Pt bp 61–62 °Cmp > 200 °C (decomposes)mp ~ 130–150 °C
Volatility High (Co-distills with solvents)NegligibleNegligible
Stability Prone to polymerizationStable at RTStable at RT
Protocol: Hydrochloric Acid Salt Formation

Valid for N-alkyl or N-aryl azetidines.

  • Dissolution: Dissolve the crude azetidine mixture in dry Et2O or MTBE (0.1 M concentration). Cool to 0 °C.

  • Acid Addition: Dropwise add 1.1 equivalents of HCl (2M or 4M solution in Dioxane or Et2O). Note: Avoid aqueous HCl to prevent difficult drying.

  • Precipitation: The salt should precipitate immediately as a white solid.

  • Isolation: Filter the solid under nitrogen (to avoid moisture absorption). Wash with cold Et2O.

  • Drying: Dry under high vacuum. The salt is now non-volatile and stable.

Visualization: Salt Formation Workflow

SaltFormation Crude Crude Azetidine (Volatile Oil) Solvent Dissolve in Et2O or MTBE (Cool to 0°C) Crude->Solvent Acid Add HCl in Dioxane (Dropwise) Solvent->Acid Precipitate Precipitation of Azetidinium Salt Acid->Precipitate Filter Filtration under N2 (Wash with Et2O) Precipitate->Filter Product Stable Solid Salt (Non-volatile) Filter->Product

Caption: Workflow for converting volatile azetidine oils into stable, isolable solid salts.

Module 3: Chromatographic Challenges (The "Acid Sensitivity" Issue)

User Scenario: "I tried to purify my N-protected azetidine on silica gel. The spot streaked badly, and I recovered less than 50% of the material. NMR shows ring-opened byproducts."

Root Cause Analysis

Standard silica gel is slightly acidic (pH 6.0–7.0). Azetidines are strained rings; the nitrogen lone pair can be protonated by surface silanols, activating the ring toward nucleophilic attack (by trace water or methanol), leading to ring-opening (formation of propanolamines).

Troubleshooting Protocol: Deactivated Silica Chromatography

You must neutralize the acidity of the stationary phase.[7]

Method A: The "Triethylamine Pre-Wash" (Recommended)

  • Slurry Preparation: Prepare the silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • Additive: Add 1–2% Triethylamine (TEA) or 1% NH4OH to the slurry.

  • Packing: Pour the column. Flush with 2–3 column volumes of the eluent + TEA.

  • Run: Load your sample. Continue eluting with the solvent system containing 0.5–1% TEA.

    • Tip: TEA has a high boiling point. If your product is volatile, use NH3 in MeOH (7N) as the modifier instead, as it is easier to remove.

Method B: Basic Alumina

  • Switch stationary phase to Basic Alumina (Activity Grade II or III) . This completely avoids acid-catalyzed decomposition but may have lower resolution than silica.

Module 4: Distillation Techniques (The "Scale-Up" Solution)

User Scenario: "I have 10 grams of crude material. Salt formation is not an option because the next step requires the free base."

Protocol: Kugelrohr or Vacuum Distillation

Distillation is the preferred method for volatile free bases on a multigram scale, provided the temperature is controlled to prevent thermal polymerization.

  • Equipment: Use a Kugelrohr apparatus (short path) to minimize hold-up volume.

  • Vacuum: High vacuum is essential (< 5 mbar, preferably < 1 mbar).

  • Temperature:

    • Start at ambient temperature.

    • Slowly ramp up. Collect the volatile "forerun" (solvents).

    • Product fraction typically distills at 40–90 °C (depending on substitution) under high vacuum.

  • Collection: Cool the receiving bulb with Dry Ice/Acetone (-78 °C) to trap the volatile azetidine efficiently.

Visualization: Purification Decision Tree

DecisionTree Start Start: Crude Azetidine Mixture IsVolatile Is the Free Base Volatile? (bp < 150°C) Start->IsVolatile NextStep Does Next Step Require Free Base or Salt? IsVolatile->NextStep Yes Chrom Chromatography (Deactivated Silica + 1% TEA) IsVolatile->Chrom No (High MW) Distill Vacuum Distillation (Kugelrohr, Cold Trap) NextStep->Distill Need Free Base Salt Form Salt (HCl/Oxalate) Precipitate & Filter NextStep->Salt Can Use Salt

Caption: Decision logic for selecting the optimal purification method based on volatility and downstream requirements.

References

  • BenchChem. (2025).[8] Technical Support Center: Azetidine Synthesis Protocols.[9] Retrieved from

  • Couty, F., & Evano, G. (2006). Synthesis of azetidines from amino alcohols.[5][8][10][11] Organic Syntheses.[2][5] (General reference for azetidine handling).

  • Organic Chemistry Portal. (2014). Synthesis of Azetidines.[5][6][8][9][10][11][12][13] Retrieved from

  • Teledyne Labs. (2025). Silica Gel Column Chromatography - Troubleshooting Acid Sensitive Compounds. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-Bromomethyl-1-methylazetidine and its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structural motif, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules.[1] Its inherent ring strain and three-dimensional character offer a unique design element for optimizing drug candidates.[2] Among the functionalized azetidines, 3-halomethyl-1-methylazetidine derivatives serve as crucial building blocks for the synthesis of a diverse array of pharmaceutical compounds. A fundamental technique for the structural elucidation and purity assessment of these vital intermediates is ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Bromomethyl-1-methylazetidine, alongside a comparative examination of its chloro and iodo analogs. By understanding the subtle yet significant differences in their spectral features, researchers can gain valuable insights into the structural nuances imparted by the halogen substituent, aiding in compound identification, reaction monitoring, and the rational design of novel molecular entities.

Interpreting the ¹H NMR Spectrum of 3-Bromomethyl-1-methylazetidine: A Detailed Analysis

The ¹H NMR spectrum of 3-Bromomethyl-1-methylazetidine presents a distinct pattern of signals that can be unequivocally assigned to its constituent protons. The chemical structure and proton labeling scheme are depicted below.

Caption: Chemical structure of 3-Bromomethyl-1-methylazetidine with proton labeling.

A thorough analysis of the spectrum reveals the following key features:

  • N-Methyl Protons (He): The three protons of the methyl group attached to the nitrogen atom are expected to appear as a singlet in the upfield region of the spectrum, typically around 2.4 ppm . This is due to the modest electron-withdrawing effect of the nitrogen atom.

  • Azetidine Ring Protons (Ha, Hb, Hc): The protons on the four-membered ring exhibit a more complex pattern due to their diastereotopic nature and spin-spin coupling.

    • The two protons on C2 and C4 (Ha and Hb) are chemically non-equivalent. They are anticipated to appear as two separate multiplets, likely in the range of 2.8-3.5 ppm . The protons on the carbon adjacent to the nitrogen (C2 and C4) will be deshielded compared to a simple alkane.

    • The single proton on C3 (Hc), being a methine proton, will also appear as a multiplet, further downfield due to the influence of the adjacent bromomethyl group, likely in the region of 3.0-3.8 ppm .

  • Bromomethyl Protons (Hd): The two protons of the bromomethyl group are diastereotopic and will be observed as a doublet of doublets or a complex multiplet. The strong electron-withdrawing effect of the bromine atom will cause these protons to be significantly deshielded, with their signal expected to appear the furthest downfield, around 3.5-4.0 ppm .

A Comparative Look: The Influence of the Halogen on the ¹H NMR Spectrum

To appreciate the diagnostic power of ¹H NMR in distinguishing between closely related analogs, we will now compare the expected spectrum of 3-Bromomethyl-1-methylazetidine with those of its chloro and iodo counterparts. The primary differentiator in their spectra will be the chemical shift of the methylene protons directly attached to the halogen (the -CH₂X group).

CompoundHalogen (X)Electronegativity of XPredicted Chemical Shift of -CH₂X Protons (ppm)
3-Chloromethyl-1-methylazetidineCl3.16~3.6 - 4.1
3-Bromomethyl-1-methylazetidineBr2.96~3.5 - 4.0
3-Iodomethyl-1-methylazetidineI2.66~3.3 - 3.8

Table 1: Predicted ¹H NMR chemical shifts for the -CH₂X protons in 3-(halomethyl)-1-methylazetidines.

The electronegativity of the halogen atom directly influences the extent of deshielding experienced by the adjacent protons.[3] Chlorine, being the most electronegative of the three, will induce the largest downfield shift for the -CH₂Cl protons. Conversely, iodine, the least electronegative, will result in the most upfield shift for the -CH₂I protons. The bromomethyl protons of our title compound will therefore resonate at an intermediate chemical shift. This predictable trend provides a reliable diagnostic tool for identifying the specific halogen present in the molecule.

G cluster_0 Electronegativity cluster_1 Predicted Chemical Shift (ppm) of -CH₂X Cl Chlorine (3.16) Shift_Cl ~3.6 - 4.1 Cl->Shift_Cl Most Deshielded Br Bromine (2.96) Shift_Br ~3.5 - 4.0 Br->Shift_Br I Iodine (2.66) Shift_I ~3.3 - 3.8 I->Shift_I Least Deshielded

Caption: Relationship between halogen electronegativity and predicted proton chemical shift.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following experimental protocol is recommended.

Materials and Equipment:

  • 3-Bromomethyl-1-methylazetidine (or its chloro/iodo analog)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the azetidine derivative.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the TMS signal.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

G A Sample Preparation B Instrument Setup A->B Insert Sample C Data Acquisition B->C Lock and Shim D Data Processing C->D Acquire FID E E D->E FT, Phase, Calibrate, Integrate

Caption: Workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 3-Bromomethyl-1-methylazetidine provides a wealth of structural information, allowing for the unambiguous identification and characterization of this important synthetic building block. Furthermore, a comparative analysis with its chloro and iodo analogs reveals a clear and predictable trend in the chemical shifts of the halomethyl protons, directly correlating with the electronegativity of the halogen atom. This understanding is invaluable for researchers in the field of drug discovery and development, enabling them to confidently identify these key intermediates and advance their synthetic campaigns.

References

  • PubChem. 1-Methylazetidine. [Link]

  • PubMed Central. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

  • RSC Publishing. Synthesis of azetidines by aza Paternò–Büchi reactions. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • PubMed. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. [Link]

  • PubMed Central. Access to 3-Azetidines via Halogenation of Titanacyclobutanes. [Link]

  • PubMed Central. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • PubMed Central. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of bromomethane. [Link]

  • RSC Publishing. Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. [Link]

  • PubMed Central. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. [Link]

  • Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • PubChem. Azetidine. [Link]

Sources

The Azetidine Enigma: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromomethyl-1-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the azetidine ring is a privileged scaffold, prized for its ability to impart desirable physicochemical properties to drug candidates.[1][2] As a rigid, low-molecular-weight building block, it offers a compelling alternative to more flexible linkers or larger ring systems. However, the characterization of novel azetidine derivatives remains a critical step in their development. Mass spectrometry, a cornerstone of analytical chemistry, provides indispensable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum and Key Fragments

The mass spectrum of 3-Bromomethyl-1-methylazetidine is expected to be characterized by several key features arising from the interplay of the strained azetidine ring, the tertiary amine, and the labile bromomethyl group. A defining characteristic will be the presence of isotopic peaks for all bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), corresponding to the 79Br and 81Br isotopes.[3][4]

Predicted m/zProposed Fragment IonKey Fragmentation PathwayPredicted Relative Abundance
178/180[C5H10BrN]+•Molecular Ion (M+•)Moderate
177/179[C5H9BrN]+Loss of H• (M-1)Moderate
99[C5H10N]+Loss of •BrHigh
84[C5H10]+•Loss of •CH2Br and H•, followed by rearrangementModerate to High
70[C4H8N]+α-cleavage (loss of •CH2Br)High (likely base peak)
56[C3H6N]+Ring opening and cleavageModerate
42[C2H4N]+Further fragmentationModerate

Deciphering the Fragmentation Pathways: A Mechanistic Deep Dive

The fragmentation of the 3-Bromomethyl-1-methylazetidine molecular ion is governed by the relative stability of the resulting fragment ions and neutral losses. The primary fragmentation mechanisms expected to be at play are α-cleavage, radical site-initiated cleavage, and charge site-initiated cleavage.[5][6]

Alpha (α)-Cleavage: The Dominant Pathway

For aliphatic and cyclic amines, α-cleavage is typically the most significant fragmentation pathway.[7][8] This involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The driving force is the formation of a stable, resonance-stabilized iminium ion.

In the case of 3-Bromomethyl-1-methylazetidine, the most favorable α-cleavage involves the expulsion of the bromomethyl radical (•CH2Br). This is due to the relative weakness of the C-C bond adjacent to both the nitrogen and the bromine-bearing carbon, as well as the stability of the resulting fragment. This pathway is predicted to give rise to the base peak at m/z 70 .

G parent [M]+• m/z 178/180 fragment1 Iminium Ion m/z 70 parent->fragment1 α-Cleavage neutral1 •CH2Br

Caption: Primary α-cleavage pathway.

Loss of the Bromine Radical

The carbon-bromine bond is relatively weak and prone to cleavage. The loss of a bromine radical (•Br) from the molecular ion would result in a fragment at m/z 99 . This is a common fragmentation pattern for halogenated compounds.[9] The resulting cation may exist as a bicyclic structure, which could then undergo further fragmentation.

G parent [M]+• m/z 178/180 fragment2 Cation m/z 99 parent->fragment2 Loss of •Br neutral2 •Br

Caption: Loss of the bromine radical.

Ring Opening and Subsequent Fragmentation

The inherent ring strain of the four-membered azetidine ring makes it susceptible to ring-opening fragmentation pathways.[1] Following ionization, the ring can cleave to form an acyclic radical cation. Subsequent cleavage of this intermediate can lead to a variety of smaller fragment ions. For instance, the loss of ethene (C2H4) from an opened ring intermediate could lead to fragments such as the one observed at m/z 56 .

The M-1 Peak

A common feature in the mass spectra of amines is the presence of an [M-1]+ peak, resulting from the loss of a hydrogen radical from the carbon atom adjacent to the nitrogen.[10] For 3-Bromomethyl-1-methylazetidine, this would correspond to a fragment at m/z 177/179 .

Comparison with Alternative Methodologies

While EI-MS is a powerful tool for structural elucidation, alternative and complementary techniques can provide a more complete picture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most likely context in which an EI-MS spectrum of this compound would be obtained. The retention time from the GC provides an additional data point for identification.

  • Chemical Ionization (CI): A softer ionization technique than EI, CI would likely result in a more abundant molecular ion peak and less fragmentation. This would be useful for confirming the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide definitive information about the carbon and proton framework of the molecule, confirming connectivity and the chemical environment of each atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the C-N and C-Br bonds.

Experimental Protocols

Should a researcher wish to obtain an experimental mass spectrum for 3-Bromomethyl-1-methylazetidine, the following general protocol for GC-MS analysis would be appropriate.

Sample Preparation:

  • Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole, scanning from m/z 40-400.

  • Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with the predictions outlined in this guide.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve sample in volatile solvent gcms1 Inject sample prep1->gcms1 gcms2 Separation on GC column gcms1->gcms2 gcms3 Ionization (EI, 70 eV) gcms2->gcms3 gcms4 Mass Analysis (Quadrupole) gcms3->gcms4 gcms5 Detection gcms4->gcms5 data1 Analyze mass spectrum gcms5->data1 data2 Identify molecular ion and fragment peaks data1->data2 data3 Compare with predicted fragmentation data2->data3

Caption: General workflow for GC-MS analysis.

Conclusion

The fragmentation pattern of 3-Bromomethyl-1-methylazetidine in electron ionization mass spectrometry is predicted to be a rich source of structural information. The interplay between the tertiary amine, the strained azetidine ring, and the bromomethyl substituent is expected to yield a characteristic spectrum dominated by α-cleavage leading to a base peak at m/z 70, and featuring prominent peaks from the loss of a bromine radical. The tell-tale isotopic signature of bromine will be a key identifier for all bromine-containing fragments. While this guide provides a robust, theory-based prediction of the fragmentation patterns, experimental verification through techniques such as GC-MS is essential for definitive structural confirmation.

References

  • ResearchGate. "Full MS of brominated CytC. Inset shows distribution of bromine modifications." Available at: [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Available at: [Link]

  • ResearchGate. "Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS." Available at: [Link]

  • ACS Publications. "Mass-spectrometric evidence for the formation of bromochloramine and N-bromo-N-chloromethylamine in aqueous solution." Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • ResearchGate. "The oa-TOF mass spectra of the major bromine-containing peaks shown in..." Available at: [Link]

  • Future4200. "Chapter 11 - Amines." Available at: [Link]

  • ResearchGate. "EI-MS-MS fragmentation data for silylated compound I-IX." Available at: [Link]

  • SpringerLink. "A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids." Available at: [Link]

  • MDPI. "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons." Available at: [Link]

  • Interpretation of mass spectra. Available at: [Link]

  • YouTube. "common fragmentation mechanisms in mass spectrometry." Available at: [Link]

  • Doc Brown's Chemistry. "CH3Br mass spectrum of bromomethane fragmentation." Available at: [Link]

  • ResearchGate. "Recent progress in synthesis of 3-functionalized azetidines." Available at: [Link]

  • Chemistry LibreTexts. "6.2: Fragmentation." Available at: [Link]

  • Royal Society of Chemistry. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Available at: [Link]

  • PubMed. "Fragmentation pathways of polymer ions." Available at: [Link]

  • PubChem. "1-boc-3-(bromomethyl)azetidine (C9H16BrNO2)." Available at: [Link]

  • Wikipedia. "Fragmentation (mass spectrometry)." Available at: [Link]

  • OSU Chemistry. "Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach." Available at: [Link]

  • ResearchGate. "Fragmentation mechanism and energetics of some alkyl halide ions." Available at: [Link]

  • PubMed. "A Single-Step Synthesis of Azetidine-3-amines." Available at: [Link]

  • MDPI. "Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders." Available at: [Link]

Sources

A Comparative Guide to HPLC Method Development for the Detection of Azetidine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is a non-negotiable imperative. Azetidine-containing molecules, valued in medicinal chemistry for their rigid scaffolding and ability to improve pharmacokinetic properties, present unique analytical challenges.[1][2] The inherent ring strain of the four-membered azetidine heterocycle can lead to specific degradation pathways, while the potential for highly polar or even genotoxic impurities necessitates the development of highly sensitive and specific analytical methods.[1][3]

This guide provides an in-depth comparison of modern High-Performance Liquid Chromatography (HPLC) strategies for the detection and quantification of azetidine impurities. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices, compare cutting-edge techniques with established standards, and provide actionable protocols grounded in regulatory expectations. Our focus is on building a robust, self-validating analytical system capable of withstanding the rigors of drug development and regulatory scrutiny.

Pillar 1: The Strategic Foundation of Method Development

A successful impurity method is not discovered by chance; it is engineered through a systematic process. The initial phase involves a deep understanding of the target analyte and its potential impurities. Forced degradation (or stress testing) is an indispensable tool in this discovery phase.[4][5] By subjecting the API to harsh conditions (acid, base, oxidation, heat, light), we can purposefully generate degradation products, providing critical insights into potential impurities that may arise during manufacturing or storage.[6][7] This foundational knowledge informs every subsequent decision in the method development workflow.

Method_Development_Workflow cluster_0 Phase 1: Knowledge Gathering & Strategy cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Validation & Implementation A API Characterization (pKa, logP, solubility) B Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) A->B C Impurity Identification (LC-MS) & Synthesis of Standards B->C D Initial Screening (Column, Mobile Phase) C->D E Parameter Optimization (Gradient, Temp, Flow Rate) D->E F Detector Selection (UV/PDA, MS) E->F G Method Validation (ICH Q2) (Specificity, LOQ, Linearity, etc.) F->G H Method Transfer & Routine Use G->H

Caption: High-level workflow for impurity method development.

Pillar 2: Choosing the Right Tool - A Comparison of Chromatographic Technologies

The core of impurity analysis lies in the separation power of the chromatographic system. While traditional HPLC has been a reliable workhorse, modern advancements offer significant performance gains crucial for detecting trace-level impurities.

High-Performance vs. Ultra-Performance Liquid Chromatography (HPLC vs. UPLC/UHPLC)

The primary distinction between HPLC and Ultra-Performance Liquid Chromatography (UPLC®) or Ultra-High-Performance Liquid Chromatography (UHPLC) is the particle size of the stationary phase. UPLC/UHPLC systems utilize columns packed with sub-2 µm particles, a significant reduction from the 3-5 µm particles common in traditional HPLC.[8][9] This fundamental difference has profound consequences for analytical performance. The smaller particles create significantly higher backpressure, necessitating specialized instrumentation capable of operating at pressures exceeding 1,000 bar (15,000 psi), compared to the 400-600 bar limits of most HPLC systems.[8]

The advantages are compelling:

  • Enhanced Resolution: Smaller particles provide a greater surface area, leading to more efficient separation of closely eluting peaks—a critical factor in complex impurity profiles.[10][11]

  • Increased Speed: Higher optimal flow rates and shorter column lengths can be used without sacrificing separation power, reducing analysis times from 30-60 minutes on HPLC to as little as 2-5 minutes on UPLC.[8][9]

  • Improved Sensitivity: Sharper, narrower peaks result in a greater signal-to-noise ratio, which is essential for quantifying impurities at the parts-per-million (ppm) level.[10]

  • Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent usage, making UPLC a more cost-effective and environmentally friendly option.[8][10]

ParameterConventional HPLCUPLC / UHPLCAdvantage for Impurity Profiling
Column Particle Size 3–5 µm[8][9]< 2 µm (typically 1.7 µm)[8][10]UPLC: Higher efficiency and resolution.
Operating Pressure 400–600 bar (6,000–9,000 psi)[8]1,000–1,300 bar (15,000–19,000 psi)[8]UPLC: Enables the use of smaller particles.
Typical Run Time 20–60 minutes[8][9]2–10 minutes[8][9]UPLC: Higher sample throughput.
Resolution GoodExcellent[10]UPLC: Superior separation of trace impurities.
Sensitivity ModerateHigh[10]UPLC: Better detection of low-level and genotoxic impurities.
Solvent Consumption HighLow (50-70% reduction)[8][10]UPLC: Greener and more cost-effective.

For the demanding task of azetidine impurity profiling, UPLC/UHPLC is the superior choice , providing the speed, sensitivity, and resolution required to ensure product quality and safety.

Tackling Polarity: Beyond Standard Reversed-Phase Chromatography

Azetidine degradation can produce highly polar impurities that are poorly retained on traditional nonpolar stationary phases like C18.[12][13] These compounds often elute in the solvent front, co-eluting with excipients or other early-eluting components and making accurate quantification impossible.[12] When faced with this challenge, alternative chromatographic modes must be explored.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is a powerful alternative for retaining and separating very polar compounds.[13] HILIC employs a polar stationary phase (e.g., bare silica, amino, diol) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile.[14] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the concentration of the aqueous component.[14]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase (nonpolar) and ion-exchange (charged) functionalities. This dual mechanism provides greater flexibility in method development, allowing for adjustments to mobile phase pH and ionic strength to fine-tune the retention of polar and charged impurities.[13]

TechniqueStationary PhaseMobile PhaseRetention MechanismBest Suited For
Reversed-Phase (RP) Nonpolar (e.g., C18, C8)Polar (Water/Buffer + ACN/MeOH)Hydrophobic InteractionNonpolar to moderately polar analytes.
HILIC Polar (e.g., Silica, Diol)High Organic (>80% ACN) + Aqueous BufferPartitioning into an aqueous layer on the stationary phase surface.[14]Very polar, hydrophilic analytes.[13]
Mixed-Mode Contains both nonpolar and ion-exchange groupsPolar (Water/Buffer + ACN/MeOH)Hydrophobic and electrostatic interactions.[13]Complex mixtures containing polar, nonpolar, and charged analytes.

Pillar 3: A Step-by-Step Protocol for Method Development

The following section outlines a logical, stepwise approach to developing a robust impurity detection method, incorporating the principles discussed above.

Optimization_Process cluster_Column 1. Column Selection cluster_MobilePhase 2. Mobile Phase Screening cluster_Optimization 3. Gradient Optimization cluster_Detection 4. Detector Settings Start Start: Known Impurities & API Properties Col_Phase Stationary Phase (C18, Phenyl, HILIC) Start->Col_Phase Col_Dim Dimensions (e.g., 50mm x 2.1mm, 1.7µm) Col_Phase->Col_Dim MP_Org Organic Modifier (Acetonitrile vs. Methanol) Col_Dim->MP_Org MP_Aq Aqueous pH (e.g., pH 3 vs. pH 7) MP_Org->MP_Aq Grad_Shape Gradient Shape & Time MP_Aq->Grad_Shape Flow_Temp Flow Rate & Temperature Grad_Shape->Flow_Temp Det_UV UV Wavelength Flow_Temp->Det_UV Det_MS MS Parameters (SIM/MRM) Det_UV->Det_MS Validated Validated Method Det_MS->Validated

Caption: A systematic process for HPLC/UPLC method optimization.

Experimental Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of an azetidine-containing API and assess the peak purity of the main component under stress conditions. This is a prerequisite for developing a stability-indicating method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the azetidine API in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Store the solid API powder in an oven at 105°C for 48 hours. Prepare a 0.1 mg/mL solution from the stressed powder.

  • Photolytic Degradation: Expose the solid API powder to UV light (ICH option 1 or 2) for a specified duration. Prepare a 0.1 mg/mL solution from the stressed powder.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a broad-gradient UPLC-PDA-MS method to profile the resulting impurities. The mass spectrometer is crucial for obtaining mass information on the new peaks to aid in their identification.[5][15]

Experimental Protocol 2: Validated RP-UPLC Method for Azetidine Impurity Profiling

Objective: To provide a validated method for the accurate quantification of known and unknown impurities in the azetidine API, compliant with regulatory guidelines.

Instrumentation and Conditions:

  • System: UPLC/UHPLC system with a Photodiode Array (PDA) detector and preferably a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).[3][11]

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • PDA Detection: 210-400 nm, with specific wavelength extraction for quantification (e.g., 254 nm).

  • Gradient Program:

    Time (min) %B
    0.0 5
    1.0 5
    12.0 70
    14.0 95
    15.0 95
    15.1 5

    | 18.0 | 5 |

  • Sample Preparation: Dissolve the API in 50:50 acetonitrile:water to a final concentration of 0.5 mg/mL.

Method Validation

Any analytical method intended for quality control must be validated to prove its suitability for the intended purpose, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R2).[16][17] The validation demonstrates that the method is reliable, reproducible, and accurate for its intended analytical application.[6][18][19]

Validation ParameterPurposeTypical Acceptance Criteria for an Impurity Method
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[17][18]Peak purity of API is demonstrated; impurities are resolved from API and each other (Resolution > 2.0).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17][18]Signal-to-Noise ratio ≥ 10; must be at or below the reporting threshold (e.g., 0.05%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.[18]Signal-to-Noise ratio ≥ 3.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[17][18]Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of test results to the true value, often assessed by spike/recovery studies.[17][18]Recovery of 80-120% of the true value at the LOQ and specified impurity levels.
Precision The degree of agreement among individual test results (Repeatability and Intermediate Precision).[18]Relative Standard Deviation (RSD) ≤ 10% at the LOQ; ≤ 5% at higher concentrations.
Range The interval between the upper and lower concentrations for which the method has been demonstrated to be suitable.[17]From the LOQ to 120% of the specification limit for each impurity.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).[18]System suitability parameters remain within limits when method parameters are slightly varied.

Conclusion

The development of a robust and reliable HPLC method for azetidine impurities is a multifaceted process that demands a strategic, science-driven approach. The inherent challenges of the azetidine scaffold—namely its potential for unique degradation pathways and the generation of polar impurities—require advanced analytical solutions. The adoption of UPLC/UHPLC technology offers undeniable advantages in speed, resolution, and sensitivity over traditional HPLC, making it the preferred platform for modern impurity profiling.[10][11] Furthermore, a thorough understanding and willingness to employ alternative chromatographic modes like HILIC are essential for tackling the difficult separation of highly polar analytes. By combining foundational knowledge from forced degradation studies with systematic optimization and rigorous validation against ICH guidelines, researchers can engineer analytical methods that ensure the safety, quality, and efficacy of novel azetidine-containing therapeutics.

References

  • UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. Waters Corporation.
  • HPLC vs UPLC: Key Differences & Applications. Labcompare. (2025-12-07).
  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders.
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025-07-22).
  • A Comparative Guide: HPLC vs. UPLC for Chlorthalidone Impurity Profiling. Benchchem. (2025-12).
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. American Pharmaceutical Review.
  • HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • Analytical strategies for genotoxic impurities in the pharmaceutical industry. ResearchGate.
  • Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International.
  • Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research and Reviews: Journal of Pharmaceutical Analysis. (2019-05-11).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. LinkedIn. (2024-08-08).
  • Challenges in HPLC Method Development for Impurity Identification. SynThink.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Streamlining analytical method development with a focus on genotoxic impurities. Chemistry Today. (2022-10-04).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. (2025-06-18).
  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. (2025-06-28).
  • A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. Asian Journal of Pharmaceutical and Clinical Research. (2018-12-20).
  • Degradation products of azetidine core G334089. Ovid.
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.
  • Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. PubMed.
  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA).
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (2021-09-30).
  • Determination of the Related Substances of Azacitidine by HPLC. CNKI.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate and Methyl 2-(Oxetan-3-yl)acrylate. Molecules. (2023-01-21).
  • Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. International Journal of Innovative Research in Technology. (2025-11).
  • Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature Chemical Biology. (2025-10-21).
  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. (2025-08-05).
  • [Determination of the azetidine-2-carboxylic Acid From Lily of the Valley]. Se Pu. (1999-07).
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience.
  • Impurity Synthesis And Identification. SpiroChem.
  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of Pharmaceutical and Biomedical Analysis.
  • Identification of Therapeutic Peptide and its Impurities. Agilent Technologies.

Sources

Structural & Crystallographic Profiling of 3-Substituted Azetidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Design & Solid-State Analysis

Executive Summary

In modern drug discovery, the 3-substituted azetidine scaffold has emerged as a critical bioisostere for gem-dimethyl, carbonyl, and cyclobutane groups. Its unique ability to lower lipophilicity (LogD) while maintaining rigid vector alignment makes it invaluable. However, obtaining high-resolution X-ray data for these strained rings is notoriously difficult due to ring puckering disorder and the volatility of the free bases.

This guide objectively compares 3-substituted azetidine salts against their 5-membered analogs (pyrrolidines) and carbocyclic isosteres (cyclobutanes). Furthermore, it provides a technical comparison of salt forms (HCl vs. TFA vs. Oxalate) to determine the optimal solid-state form for X-ray diffraction.

Part 1: Scaffold Comparative Analysis

Azetidine vs. The Alternatives

The choice of the azetidine ring is rarely arbitrary; it is a strategic decision to alter the vector of the substituent or modulate metabolic stability.

Table 1: Structural & Physicochemical Comparison

Feature3-Substituted Azetidine 3-Substituted Pyrrolidine Cyclobutane
Ring Size 4-membered (Strained)5-membered (Flexible)4-membered (Carbocyclic)
Puckering Angle ~33–37° (Rigid Pucker)Envelope (Dynamic)~20–30° (Variable)
Vector Alignment Exit vector is highly defined; ideal for rigidifying side chains.Flexible; substituent can adopt multiple equatorial/axial conformations.Similar to azetidine but lacks the H-bond donor (NH).
Electronic Effect Inductive electron-withdrawing (due to N); lowers pKa of substituents.Standard amine basicity.Neutral; no electronic modulation of substituents.
Metabolic Stability High (No

-protons for easy oxidation compared to pyrrolidine).
Moderate (Susceptible to P450 oxidation).High.

Key Insight: The azetidine ring is not planar. The nitrogen atom prefers a puckered conformation to relieve torsional strain. This ~35° pucker is a critical structural feature that must be resolved in X-ray studies to accurately predict ligand-protein binding poses.

Part 2: Salt Form Performance Guide

The "Product" Comparison: Selecting the Right Counterion

For 3-substituted azetidines, the free base is often an oil or a volatile liquid. Salt formation is mandatory for crystallinity. The choice of counterion dictates the quality of the X-ray data.

Table 2: Crystallographic Performance of Azetidine Salt Forms

Salt FormCrystallizability Resolution Quality Lattice Stability Application Notes
Hydrochloride (HCl) ⭐⭐⭐⭐⭐⭐⭐HighThe Gold Standard. Forms rigid, high-density lattices. Best for small substituents (F, OH, Me). Can be brittle.
Trifluoroacetate (TFA) ⭐⭐LowAvoid if possible. The

group often exhibits rotational disorder, smearing electron density. Highly hygroscopic, leading to crystal degradation during mounting.
Oxalate ⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐Superior The "Secret Weapon." The planar oxalate anion forms extensive H-bond sheets with the azetidine NH, locking the ring pucker and preventing disorder.
Picrate ⭐⭐⭐⭐⭐⭐⭐ModerateUseful for "greasy" azetidines. The large aromatic anion provides

-stacking, aiding crystallization of lipophilic derivatives.
Technical Deep Dive: The TFA vs. HCl Problem

Research confirms that TFA salts introduce significant noise into structural data. The fluorine atoms in the


 anion often possess high thermal motion, which can obscure the precise geometry of the azetidine ring pucker.
  • Recommendation: If your synthesis uses TFA deprotection, perform a salt exchange to HCl or Oxalate before attempting crystallization. This simple step can improve resolution from >1.2Å to <0.8Å.

Part 3: Experimental Protocol

Protocol A: Optimized Vapor Diffusion for Azetidine Salts
  • Objective: Grow single crystals of 3,3-difluoroazetidine hydrochloride suitable for X-ray diffraction.

  • Prerequisite: Purity >98% by NMR.

Step-by-Step Methodology:

  • Dissolution: Dissolve 20 mg of the azetidine salt in the minimum amount of Methanol (approx. 0.5 mL). Ensure the solution is clear.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial).

  • Precipitant Setup: Place the inner vial into a larger jar containing 3 mL of Ethyl Acetate (for HCl salts) or Diethyl Ether (for Oxalate salts).

  • Equilibration: Cap the outer jar tightly. Allow to stand undisturbed at 4°C for 3-7 days.

  • Harvesting: Crystals will form as colorless prisms or plates. Mount immediately using Paratone oil and flash cool to 100K.

Why this works: Methanol solvates the ionic salt, while the diffusing ethyl acetate slowly lowers the dielectric constant, forcing the salt to organize into a lattice without trapping solvent voids.

Part 4: Visualization & Logic Flow

Diagram 1: Salt Selection Decision Tree

This logic flow guides the chemist in selecting the optimal salt form based on the specific properties of their azetidine derivative.

SaltSelection Start Start: 3-Substituted Azetidine Free Base IsVolatile Is the Free Base Volatile/Unstable? Start->IsVolatile TFA TFA Salt (Warning: Disorder Risk) Start->TFA Direct from HPLC CheckLipophilicity Check Lipophilicity (LogP) IsVolatile->CheckLipophilicity Yes HighLogP High LogP (Greasy) CheckLipophilicity->HighLogP LowLogP Low LogP (Polar) CheckLipophilicity->LowLogP Picrate Form Picrate Salt (Pi-Stacking driven) HighLogP->Picrate Aromatic Substituents Oxalate Form Oxalate Salt (H-Bond Sheet driven) LowLogP->Oxalate Need H-Bond Network HCl Form HCl Salt (Standard Packing) LowLogP->HCl Simple Substituents TFA->HCl Salt Exchange Recommended

Caption: Decision matrix for selecting the optimal counterion for X-ray diffraction of azetidines.

Diagram 2: Crystallization Workflow

The "Vapor Diffusion" technique optimized for small, charged heterocycles.

CrystallizationWorkflow cluster_conditions Critical Parameters Step1 1. Dissolution (Methanol/Ethanol) Step2 2. Filtration (0.22 µm PTFE) Step1->Step2 Step3 3. Vapor Diffusion (Anti-solvent: Et2O or EtOAc) Step2->Step3 Step4 4. Nucleation (4°C, 3-7 Days) Step3->Step4 Step5 5. X-Ray Diffraction (100K Cryo-stream) Step4->Step5 Param1 Concentration: 20-40 mg/mL Param1->Step1 Param2 Temp: 4°C (Slows kinetics) Param2->Step4

Caption: Step-by-step workflow for obtaining diffraction-quality crystals of azetidine salts.

References

  • BenchChem. A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. (2025).[1][2][3] Retrieved from

  • Mastryukov, V. S., et al. Theoretical Determination of Molecular Structure and Conformation: Geometry and Puckering Potential of Azetidine. Journal of Molecular Structure.[1] Retrieved from

  • O'Hagan, D., et al. The ring pucker in azetidine derivatives can be influenced by a C–F...N+ charge–dipole interaction. ResearchGate.[1][2][4] Retrieved from

  • Vaidhyanathan, R., et al. Hydrogen bonded structures in organic amine oxalates.[1] Journal of Molecular Structure.[1] Retrieved from

  • Ghorbani, F., et al. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles.[3] PMC.[3] Retrieved from

  • Ossila. 3,3-Difluoroazetidine hydrochloride: A fluorinated four-membered ring building block.[5] Retrieved from

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 3-Bromomethyl-1-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3-Bromomethyl-1-methylazetidine (CAS: 2231675-34-4 for HCl salt) is a specialized azetidine derivative used primarily as a building block in medicinal chemistry for introducing strained ring systems into drug scaffolds.[1]

As a Senior Application Scientist, I must emphasize that while standard Safety Data Sheets (SDS) classify this compound primarily as a corrosive and irritant , its chemical structure—specifically the primary alkyl bromide (bromomethyl group)—classifies it as a potential alkylating agent . This structural alert necessitates a higher biosafety containment level than standard organic salts.

Chemical Hazard Profile
PropertyDescriptionCritical Safety Implication
Reactivity Primary Alkyl HalideHigh Alkylating Potential: Capable of modifying DNA/proteins. Treat as a potential mutagen.[2]
Acidity/Basicity Tertiary Amine (Free Base)Corrosive: Causes severe skin burns and eye damage (Category 1B).
Stability Strained Azetidine RingThermodynamically Unstable: Prone to ring-opening polymerization if heated or stored improperly.
Physical State Hygroscopic Solid (HCl Salt)Dust Hazard: Fine particulates can be inhaled easily; requires static control.

Risk Assessment & PPE Matrix

The selection of Personal Protective Equipment (PPE) is not generic; it is based on permeation breakthrough times and route of exposure analysis .

The "Double-Barrier" Principle

For alkylating agents, reliance on a single layer of nitrile is insufficient due to the potential for silent permeation. We employ a Double-Glove Protocol for all handling.

PPE Selection Guide
PPE CategoryStandard RequirementTechnical Rationale (The "Why")
Hand Protection Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate (Silver Shield)Alkyl bromides can permeate thin nitrile. The outer layer provides mechanical strength; the inner layer acts as the final chemical barrier. Change outer gloves every 30 mins.
Eye/Face Chemical Splash Goggles + Face ShieldSafety glasses are insufficient. The corrosive nature of the amine/acid salt requires a sealed seal against dust/vapors.
Respiratory Fume Hood Mandatory (Face velocity: 100 fpm)Inhalation of the dust causes immediate mucosal cauterization. Respirators (N95/P100) are a backup only for spill cleanup.
Body Lab Coat (Tyvek/Poly-coated)Standard cotton coats absorb liquids. Poly-coated materials repel corrosive splashes.

Operational Protocols: Step-by-Step

Phase A: Storage & Retrieval

Storage Condition: Keep at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and moisture degrades the azetidine ring.

  • Inspection: Before opening, inspect the septum/cap for crystal formation (sign of degradation).

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening to prevent condensation.

Phase B: Weighing & Transfer (The Critical Zone)

Objective: Zero exposure to dust.

  • Engineering Control: Place the analytical balance inside the chemical fume hood. If this is impossible, use a powder containment hood.

  • Static Control: Use an anti-static gun on the vial and spatula. Charged azetidine salts are "fly-away" powders that disperse easily.

  • Transfer:

    • Tare the receiving vessel (flask) with its cap on.

    • Open the source vial, transfer quickly using a disposable spatula.

    • Do not return excess material to the source vial.

    • Wipe the exterior of the receiving flask with a damp Kimwipe (solvent-wet) before removing it from the hood.

Phase C: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DCM, DMF) immediately to dissolve the solid, reducing dust hazards.

  • Venting: If using the free base (liquid), ensure the reaction vessel is vented to a scrubber or inert gas line, as amine vapors are lachrymators.

Visualized Workflows

Diagram 1: Safe Handling Lifecycle

This workflow enforces the "Closed Loop" concept to minimize open-air exposure.

SafeHandling Storage 1. Cold Storage (2-8°C, Argon) Equilibrate 2. Thermal Equilibration (Prevent Condensation) Storage->Equilibrate 30 mins Weighing 3. Weighing (Inside Fume Hood ONLY) Equilibrate->Weighing Anti-static Solubilization 4. Immediate Solubilization (Eliminate Dust Hazard) Weighing->Solubilization Add Solvent Reaction 5. Reaction/Synthesis Solubilization->Reaction Closed System

Caption: The "Solubilization" step is the critical safety gate; once dissolved, the inhalation risk drops significantly.

Diagram 2: Spill Response Decision Logic

A binary decision tree for immediate lab safety response.

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess MinorSolid Minor Solid (<1g) Assess->MinorSolid Dust/Powder MajorLiq Liquid/Solution (>10mL) or Large Solid (>5g) Assess->MajorLiq Volatile/Large ActionMinor 1. Wet Kimwipe (DCM) 2. Wipe Gently (No Dust) 3. Bag as HazWaste MinorSolid->ActionMinor ActionMajor 1. EVACUATE LAB 2. Secure Doors 3. Call EHS/Hazmat MajorLiq->ActionMajor

Caption: For azetidines, "Major" spills trigger evacuation due to the lachrymatory and alkylating nature of the vapors.

Emergency Response & First Aid

  • Skin Contact: Immediate flushing is critical.

    • Drench: Step immediately under the safety shower.

    • Peel: Remove contaminated clothing while under the water.

    • Flush: Continue for 15 minutes minimum .

    • Treat: Do not apply neutralizing agents (vinegar/baking soda). The heat of neutralization can worsen the burn.

  • Eye Contact:

    • Force eyelids open.

    • Flush with eyewash station for 15 minutes.

    • Transport to ER immediately. Corrosive damage to the cornea can be delayed.

Waste Disposal

Never dispose of azetidine derivatives down the drain.

  • Quenching (Optional but Recommended): If the protocol allows, react residual material with a nucleophile (e.g., sodium thiosulfate or dilute amine) to destroy the alkylating bromomethyl group before disposal.

  • Segregation: Collect in "Halogenated Organic Waste" streams.

  • Labeling: Clearly tag waste containers with "HIGH HAZARD: ALKYLATING AGENT" to protect downstream waste handlers.

References

  • BenchChem. (2025).[3][4] Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Bromomethyl)azetidine. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 3-(Bromomethyl)azetidine hydrochloride. Retrieved from

  • BLD Pharm. (2025). Product Safety Information: 3-(Bromomethyl)azetidine hydrochloride (CAS 2231675-34-4).[1] Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General reference for Alkyl Halide handling).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromomethyl-1-methylazetidine
Reactant of Route 2
3-Bromomethyl-1-methylazetidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。